molecular formula C22H24N4O4 B11994701 N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11994701
M. Wt: 408.4 g/mol
InChI Key: WRQLHKWTVBYQEE-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C22H24N4O4 and a molecular weight of 408.461 . This compound is part of a class of hydrazides, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O4/c1-5-30-17-9-6-15(7-10-17)18-13-19(25-24-18)22(27)26-23-14(2)16-8-11-20(28-3)21(12-16)29-4/h6-13H,5H2,1-4H3,(H,24,25)(H,26,27)/b23-14+

InChI Key

WRQLHKWTVBYQEE-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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